N-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Description
N-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO2 and its molecular weight is 215.67 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves the condensation of 3,4-dihydroxyphenylacetaldehyde with N-methyl-1,2,3,4-tetrahydroisoquinoline followed by reduction and hydrochloride salt formation.
Starting Materials
3,4-dihydroxyphenylacetaldehyde, N-methyl-1,2,3,4-tetrahydroisoquinoline, Sodium borohydride, Hydrochloric acid
Reaction
3,4-dihydroxyphenylacetaldehyde is condensed with N-methyl-1,2,3,4-tetrahydroisoquinoline in the presence of sodium borohydride as a reducing agent., The resulting product is then reduced with sodium borohydride to form N-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline., The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid.
properties
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-6,7-diol;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-3-2-7-4-9(12)10(13)5-8(7)6-11;/h4-5,12-13H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMJNZMQXGBIFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+]1CCC2=CC(=C(C=C2C1)O)O.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
37491-98-8 (Parent) |
Source
|
Record name | Isoquinoline-6,7-diol, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063937928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
215.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
63937-92-8 |
Source
|
Record name | 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63937-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoquinoline-6,7-diol, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063937928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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